4-Nitrobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium
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Overview
Description
4-Nitrobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium is a complex organic compound with the molecular formula C₁₇H₁₃N₃O₅ It is known for its unique structure, which includes a nitrobenzoic acid moiety and a pyridinylpyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium typically involves the reaction of 4-nitrobenzoic acid with 2,2’-bipyridine or bis(pyridin-2-yl)ketone under specific conditions. For instance, a solution of 2-amino-4-nitrobenzoic acid and 2,2’-bipyridine in ethanol can yield the desired product through crystallization .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzoic acid moiety.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of 4-aminobenzoic acid derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-Nitrobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-Nitrobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinylpyridinium ion can interact with nucleophilic sites in biological molecules. These interactions can lead to the modulation of various biochemical pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: A simpler compound with similar chemical properties but lacking the pyridinylpyridinium ion.
2,2’-Bipyridine: A related compound used in coordination chemistry and as a ligand in various metal complexes.
Uniqueness
4-Nitrobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium is unique due to its combination of a nitrobenzoic acid moiety and a pyridinylpyridinium ion, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
781671-23-6 |
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Molecular Formula |
C17H13N3O5 |
Molecular Weight |
339.30 g/mol |
IUPAC Name |
4-nitrobenzoic acid;1-oxido-2-pyridin-2-ylpyridin-1-ium |
InChI |
InChI=1S/C10H8N2O.C7H5NO4/c13-12-8-4-2-6-10(12)9-5-1-3-7-11-9;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-8H;1-4H,(H,9,10) |
InChI Key |
BDZAUWVPUJBRMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=[N+]2[O-].C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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